Ammonium 1,4-dinonyl sulphonatosuccinate
Description
Structure
2D Structure
Properties
CAS No. |
27501-55-9 |
|---|---|
Molecular Formula |
C22H42O7S.H3N C22H45NO7S |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
azanium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.H3N/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);1H3 |
InChI Key |
PIKODYZXFHKWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Other CAS No. |
27501-55-9 |
Origin of Product |
United States |
Synthetic Methodologies for Ammonium 1,4 Dinonyl Sulphonatosuccinate
Precursor Synthesis and Reactant Selection
The synthesis of ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate begins with the careful selection of its fundamental chemical precursors. The primary reactants are maleic anhydride (B1165640), a nonyl alcohol derivative, a sulfonating agent, and an ammonium source.
Maleic Anhydride: This cyclic anhydride is a cornerstone of the synthesis, providing the four-carbon backbone that will become the succinate (B1194679) portion of the final molecule. koyonchem.comzbaqchem.com It is highly reactive, particularly towards nucleophiles like alcohols, which facilitates the initial esterification step. koyonchem.com
Nonyl Alcohol: The choice of nonyl alcohol is critical as the structure of its nine-carbon alkyl chain (the "nonyl" group) significantly influences the physicochemical properties of the final surfactant. ripublication.com Both linear (n-nonyl alcohol) and branched isomers (isononyl alcohol) can be used. exxonmobilchemical.com Branched-chain alcohols, such as those produced by the hydroformylation of octenes, are common in industrial applications and can impart properties like lower pour points and enhanced wetting power to the derived surfactant. exxonmobilchemical.com The selection between linear and branched isomers depends on the desired performance characteristics of the end product.
Sulfonating Agent: To introduce the hydrophilic sulfonate group, a sulfonating agent is required. For sulfosuccinates, this is typically an alkali metal salt of sulfurous acid, such as sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). alfa-chemistry.com These agents add across the double bond of the maleate (B1232345) intermediate. chemicalindustriessecrets.com
Ammonium Source: The final step involves the formation of the ammonium salt. This is achieved by reacting the acidic sulfosuccinate (B1259242) ester with a suitable base. issr.edu.kh For ammonium 1,4-dinonyl sulphonatosuccinate, this reactant is typically ammonia (B1221849) (NH₃) or its aqueous solution, ammonium hydroxide (B78521) (NH₄OH). google.comgoogle.com
The key reactants and their functions are summarized in the table below.
| Reactant | Chemical Formula | Role in Synthesis |
| Maleic Anhydride | C₄H₂O₃ | Forms the succinate backbone |
| Nonyl Alcohol | C₉H₂₀O | Provides the hydrophobic nonyl ester groups |
| Sodium Bisulfite | NaHSO₃ | Sulfonating agent to add the SO₃ group |
| Ammonia / Ammonium Hydroxide | NH₃ / NH₄OH | Provides the ammonium (NH₄⁺) counterion |
This table provides an overview of the primary reactants involved in the synthesis of this compound.
Formation of the Sulphonatosuccinate Ester Moiety
This phase of the synthesis involves two key chemical transformations: the esterification of maleic anhydride with nonyl alcohol to create dinonyl maleate, followed by the sulfonation of this intermediate to introduce the sulfonate group.
Esterification Reactions with Nonyl Alcohol Derivatives
The esterification process combines two molecules of nonyl alcohol with one molecule of maleic anhydride to form dinonyl maleate. This reaction generally proceeds in two stages. ppor.az
The first stage is the rapid, often non-catalytic, reaction where one molecule of alcohol attacks the maleic anhydride ring. koyonchem.com This ring-opening reaction forms the monoester, monononyl maleate. koyonchem.comppor.az
The second stage is the esterification of the remaining carboxylic acid group on the monoester with a second molecule of nonyl alcohol to form the diester, dinonyl maleate. This step is a slower, reversible equilibrium reaction and typically requires a catalyst and heat to proceed to completion. zbaqchem.comcore.ac.uk To drive the reaction forward, water, a byproduct of the reaction, is often removed. zbaqchem.com
Commonly used catalysts for this type of esterification are strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). zbaqchem.comgoogle.com The choice of catalyst and reaction conditions can significantly impact the reaction rate and the yield of the desired diester, while minimizing the formation of byproducts like maleic or fumaric acid. zbaqchem.com The reaction kinetics can vary; for instance, esterification with higher alcohols like hexan-1-ol using sulfuric acid as a catalyst has been shown to be first order with respect to the monoester. researchgate.net
| Parameter | Typical Condition | Purpose |
| Reactants | Maleic Anhydride, Nonyl Alcohol | Formation of dinonyl maleate |
| Molar Ratio | Approx. 2:1 (Alcohol:Anhydride) | Ensures formation of the diester |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To accelerate the second esterification step |
| Temperature | 90–200 °C | To overcome activation energy and remove water |
| Byproduct Removal | Distillation of water | To shift the equilibrium towards product formation |
This interactive table outlines typical conditions for the esterification of maleic anhydride with nonyl alcohol.
Mechanisms and Conditions for Sulfonation
Once the dinonyl maleate intermediate is formed, the next crucial step is sulfonation. This reaction introduces the sulfonic acid group, which imparts the key anionic and hydrophilic characteristics to the molecule.
The mechanism for the sulfonation of a dialkyl maleate is a nucleophilic addition, specifically a Michael addition. researcher.life A bisulfite ion (HSO₃⁻) or sulfite ion (SO₃²⁻) from the sulfonating agent attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the dinonyl maleate molecule. chemicalindustriessecrets.com This double bond is activated by the adjacent electron-withdrawing ester groups. The reaction results in the formation of a carbon-sulfur bond and saturates the carbon-carbon bond, converting the maleate diester into a sulfosuccinate diester. chemicalindustriessecrets.com
This reaction is typically carried out in an aqueous or aqueous-alcoholic medium. The temperature is controlled to ensure the reaction proceeds efficiently without causing hydrolysis of the ester groups, which can occur under harsh acidic or basic conditions. The reaction mixture is often heated to facilitate the addition. google.com Upon completion of the reaction, the product is the salt of the dialkyl sulfosuccinic acid, for instance, sodium 1,4-dinonyl sulphonatosuccinate if a sodium-based sulfonating agent is used.
Generation of the Ammonium Counterion
The final stage of the synthesis is the conversion of the sulfosuccinic acid or its alkali metal salt into the desired ammonium salt. This is an acid-base reaction that requires specific reactants and controlled environmental conditions.
Amine Reactant Specifications for Salt Formation
To form this compound, the sulfonic acid group of the dinonyl sulfosuccinate must be neutralized by an appropriate ammonium source. issr.edu.kh The standard reactant for this purpose is ammonia (NH₃), which can be used in its gaseous form or, more commonly, as an aqueous solution known as ammonium hydroxide (NH₄OH). google.comgoogle.com
The reaction involves the proton (H⁺) from the acidic sulfonic acid group (R-SO₃H) transferring to the basic ammonia molecule, forming the ammonium ion (NH₄⁺) and the sulfonate anion (R-SO₃⁻). issr.edu.kh If the synthesis starts from a sodium sulfosuccinate salt, an ion exchange process may be required, or the salt can be acidified first and then neutralized with ammonia. Direct neutralization of the sulfonic acid derivative with ammonia or a volatile amine is a common method. google.com
Reaction Environment and pH Control
The environment for the neutralization reaction must be carefully controlled to ensure complete formation of the ammonium salt and to maintain the stability of the product. The reaction is a straightforward acid-base neutralization. issr.edu.kh
Reaction Environment: The neutralization can be carried out in an aqueous or mixed solvent system, ensuring that the reactants are in intimate contact. google.com Agitation is important to facilitate a complete and uniform reaction. The temperature is typically kept moderate to prevent any degradation of the ester groups, which are susceptible to hydrolysis at elevated temperatures, especially if the pH deviates significantly from neutral. google.com
pH Control: The final pH of the product solution is a critical parameter. For related sulfosuccinate surfactants, the pH of a 1% aqueous solution is often specified to be in the neutral range, typically between 6.0 and 7.0. google.com Maintaining this pH range is crucial because sulfosuccinate esters can hydrolyze under strongly acidic or alkaline conditions. researchgate.net If the pH is too low (acidic), the equilibrium may favor the protonated sulfonic acid, and if it is too high (alkaline), it can promote the hydrolysis of the ester linkages. Therefore, the addition of the ammonium source is carefully monitored, often using a pH meter, to achieve the target pH for the final product. google.com
Optimization Strategies for Synthetic Yield and Purity
Catalytic Systems in Sulphonatosuccinate Synthesis
The choice of catalyst is pivotal in the synthesis of sulphonatosuccinates, influencing both the rate of reaction and the selectivity towards the desired product. The synthesis process typically employs acid catalysts. beilstein-journals.org
In the initial esterification step, where maleic anhydride reacts with an alcohol (in this case, nonyl alcohol), traditional mineral acids like sulfuric acid have been used. chemicalbook.com However, to promote greener and more efficient methodologies, solid acid catalysts are gaining prominence. mdpi.com These catalysts, such as sulphated zirconia, offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced generation of toxic waste compared to homogeneous catalysts like mineral acids. beilstein-journals.orgmdpi.com The catalytic activity of these solid acids is often governed by the strength and number of acidic sites on their surface. mdpi.com
For the subsequent sulfonation step, where the double bond of the dinonyl maleate intermediate is sulfonated, a sulfonating agent like sodium bisulfite is typically used. chemicalbook.com Recent advancements have explored various metal-catalyzed reactions for creating sulfonyl-derived functional groups. For instance, copper and palladium-catalyzed reactions have been developed for the synthesis of sulfonamides and sulfinates, demonstrating the potential for metal catalysts to be employed in related sulfonation processes. scispace.com The use of specific ligands, such as bipyridine in copper-catalyzed systems, can be crucial for generating the active catalyst. scispace.com The selection of an appropriate catalytic system is a key strategy for enhancing reaction efficiency and minimizing side-product formation. youtube.com
Table 1: Comparison of Catalytic Systems in Sulfonation and Related Reactions
| Catalyst Type | Example(s) | Key Advantages | Relevant Step |
|---|---|---|---|
| Mineral Acid | Sulfuric Acid | Low cost, high reactivity | Esterification |
| Solid Acid | Sulphated Zirconia (SZ), Phosphated Silica (B1680970) | Reusable, non-corrosive, reduced waste | Esterification |
| Metal Catalyst | Copper(II) Triflate/Bipyridine, Palladium(0) | High efficiency, specific transformations | Sulfonation |
Influence of Reaction Temperature and Time
Reaction temperature and duration are critical variables that must be precisely controlled to achieve high yield and purity in the synthesis of this compound. These parameters have a significant impact on reaction kinetics, with higher temperatures generally increasing the reaction rate. gyrosproteintechnologies.com
In the esterification stage, adjusting the temperature can help drive the reaction towards completion. However, excessively high temperatures can lead to undesirable side reactions or degradation of the product. azom.com Similarly, in peptide synthesis, which also involves complex organic reactions, increasing temperature can sometimes improve purity, but this effect is sequence-dependent and not universal. gyrosproteintechnologies.com
The interplay between temperature and time is a key aspect of process optimization. Finding the optimal balance where the desired product is formed at a maximal rate with minimal degradation or side-product formation is essential. azom.comgyrosproteintechnologies.com This often requires empirical studies where both variables are systematically adjusted to identify the ideal conditions for the specific synthesis of this compound.
Table 2: Illustrative Impact of Temperature and Time on Sulfonation Yield
| Temperature (°C) | Reaction Time (hours) | Reactant Conversion (%) | By-product Formation (%) |
|---|---|---|---|
| 60 | 4 | 75 | 5 |
| 80 | 2 | 92 | 8 |
| 80 | 4 | 95 | 15 |
Note: This table is illustrative, based on general principles of chemical synthesis, to demonstrate the relationship between reaction parameters and outcomes.
Solvent System Optimization
The solvent system plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and the ease of product separation. dtu.dkresearchgate.net The ideal solvent should effectively dissolve the reactants, be inert under the reaction conditions, and facilitate product purification. researchgate.net
For the synthesis of sulfosuccinates, a range of organic solvents can be considered. Common solvent systems often involve mixtures of polar and non-polar components to achieve the desired polarity for a specific reaction. rochester.edu For example, mixtures like ethyl acetate/hexane or methanol/dichloromethane are frequently used in chromatography, a key purification technique, highlighting their utility in separating compounds of varying polarities. rochester.edu The choice of solvent can be critical; for instance, in some metal-catalyzed sulfonation reactions, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is crucial for the reaction to proceed effectively. scispace.com
Beyond conventional organic solvents, there is growing interest in greener alternatives. Water is a desirable solvent from an environmental perspective, but its use can present challenges in downstream processing due to its high heat capacity. dtu.dk Other innovative systems include non-aqueous, organic-organic phase systems which can be tailored for specific separations. rsc.org The selection of a solvent system must balance technical requirements, such as optimizing hRf values in chromatography, with environmental and safety considerations. dtu.dkresearchgate.net The optimization of the solvent system is therefore a critical step in developing an efficient and sustainable synthesis process for this compound.
Table 3: Characteristics of Potential Solvent Systems
| Solvent System | Components | Primary Use/Advantage | Considerations |
|---|---|---|---|
| Hydrocarbon/Ether | Hexane, Ether | Dissolving non-polar reactants | Flammability, volatility |
| Ester/Hydrocarbon | Ethyl Acetate, Hexane | Good for purification (chromatography) | Standard, versatile system |
| Chlorinated/Alcohol | Dichloromethane, Methanol | Dissolving polar compounds | Toxicity of chlorinated solvents |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Can be crucial for specific catalytic reactions | High boiling point, difficult to remove |
| Aqueous | Water | Environmentally friendly | Can complicate downstream processing |
Solution Behavior and Self Assembly Characteristics of Ammonium 1,4 Dinonyl Sulphonatosuccinate
Micellization Phenomena in Aqueous and Mixed Solvent Systems
The formation of micelles is a spontaneous process that occurs when the concentration of the surfactant in a solution reaches a critical level. Below this concentration, the surfactant molecules exist predominantly as monomers. As the concentration increases, the hydrophobic tails of the surfactant molecules begin to associate to minimize their contact with water, a phenomenon driven by the hydrophobic effect. This leads to the formation of micelles, where the hydrophobic tails are sequestered in the core of the aggregate, and the hydrophilic head groups form a shell that interacts with the surrounding aqueous environment. The chain length of the alkyl groups is a critical factor in determining whether two-tailed surfactants form micelles or other structures like vesicles. cdnsciencepub.com
The critical micelle concentration (CMC) is a fundamental parameter that quantifies the onset of micellization. It is defined as the concentration of surfactant at which micelles begin to form in significant numbers. wikipedia.org The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve significant changes in the solution's properties, such as surface tension reduction. The CMC can be determined by monitoring abrupt changes in various physicochemical properties of the surfactant solution as a function of concentration.
The CMC of a given surfactant is influenced by several factors, including temperature, pressure, and the presence of electrolytes or other additives. wikipedia.org For instance, the CMC of sodium dodecyl sulfate (B86663) (SDS) in water at 25°C and atmospheric pressure is approximately 8x10⁻³ mol/L. wikipedia.org
Conductivity measurement is a widely used and effective method for determining the CMC of ionic surfactants like ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate. uni-potsdam.de The principle behind this technique lies in the change in the mobility of charge carriers upon micelle formation. Below the CMC, the surfactant exists as individual ions (the ammonium cation and the dinonyl sulphonatosuccinate anion) and counter-ions, all of which contribute to the solution's conductivity.
For sodium dialkyl sulfosuccinates, conductivity studies have shown that these compounds behave as typical micelle-forming surfactants. cdnsciencepub.comresearchgate.net The plots of specific conductance against concentration show a sharp change in slope in the CMC region. cdnsciencepub.com The ratio of the slopes of the post-micellar to the pre-micellar region can also provide information about the degree of counter-ion dissociation from the micelle. researchgate.net
Table 1: Representative CMC Data for Dialkyl Sulfosuccinates from Conductometric Analysis
| Surfactant | Temperature (°C) | CMC (mmol/L) | Reference |
| Sodium Dihexyl Sulfosuccinate (B1259242) | 25.0 | 28.5 | cdnsciencepub.com |
| Sodium Dioctyl Sulfosuccinate | 25.0 | 2.55 | cdnsciencepub.com |
| Sodium Dioctyl Sulfosuccinate | 30.15 | 6.5 x 10⁻³ M | researchgate.net |
This table presents data for sodium salts of dialkyl sulfosuccinates as a proxy for ammonium 1,4-dinonyl sulphonatosuccinate.
Spectrofluorometry, particularly using fluorescent probes like pyrene (B120774), is a highly sensitive method for determining the CMC. avantiresearch.com Pyrene is a hydrophobic molecule whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. nih.gov In an aqueous solution below the CMC, pyrene resides in a polar environment, and its fluorescence spectrum exhibits characteristic fine structure.
When micelles form, pyrene molecules preferentially partition into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant alteration in the vibrational fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) of the pyrene emission spectrum (the I₁/I₃ ratio) is highly sensitive to the polarity of the surrounding medium. A sharp change in this ratio with increasing surfactant concentration indicates the onset of micellization, and the inflection point of the plot of the I₁/I₃ ratio versus concentration is taken as the CMC. nih.govrsc.org
This technique has been successfully applied to study the aggregation behavior of sodium dioctyl sulfosuccinate (AOT) in various media. rsc.orgacs.org
Surface tension measurement is a classic and direct method for determining the CMC. Surfactant molecules, being surface-active, adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases from zero, the surface tension decreases progressively as more surfactant monomers occupy the interface.
Once the interface becomes saturated with surfactant molecules, any further addition of surfactant to the bulk solution leads to the formation of micelles. Above the CMC, the concentration of monomeric surfactant in the bulk remains relatively constant, and consequently, the surface tension of the solution also remains almost constant or changes very little with further increases in the total surfactant concentration. wikipedia.org A plot of surface tension versus the logarithm of surfactant concentration typically shows a sharp break, and the concentration at this break point corresponds to the CMC.
Tensiometric measurements have been employed to study the aggregation behavior of sodium dioctyl sulfosuccinate (AOT) in the presence of various salts, demonstrating the influence of counterions on the CMC. rsc.org
Besides the aforementioned techniques, the CMC can also be determined by observing changes in other physicochemical properties of the surfactant solution. These methods rely on the principle that the formation of micelles causes a distinct change in the bulk properties of the solution. Some of these methods include:
Osmotic Pressure: The formation of micelles leads to a decrease in the number of osmotically active particles in the solution, causing a deviation in the colligative properties like osmotic pressure. A plot of osmotic pressure versus surfactant concentration will show a break at the CMC.
Turbidity: The onset of micellization can sometimes be accompanied by an increase in the turbidity or light scattering of the solution due to the formation of the larger micellar aggregates. A plot of turbidity against surfactant concentration can thus be used to identify the CMC.
Self-diffusion: Techniques like nuclear magnetic resonance (NMR) can be used to measure the self-diffusion coefficients of the surfactant molecules. The self-diffusion coefficient decreases significantly upon aggregation into micelles, and this change can be used to determine the CMC.
Magnetic Resonance: NMR spectroscopy can also detect changes in the chemical shifts of the surfactant's protons or other nuclei upon micellization, providing another means to determine the CMC.
For two-tailed surfactants like dialkyl sulfosuccinates, the length of the alkyl chains plays a crucial role in determining the structure of the aggregates they form. cdnsciencepub.com While shorter-chained phospholipids (B1166683) can form micelles, longer-chained ones tend to form vesicles. cdnsciencepub.com Studies on sodium dialkyl sulfosuccinates, such as the dihexyl and dioctyl members, suggest the formation of spherical micelles in aqueous solutions. cdnsciencepub.comcdnsciencepub.com
Fluorescence quenching studies on sodium dihexyl sulfosuccinate and sodium dioctyl sulfosuccinate have indicated aggregation numbers of 38 and 56, respectively. cdnsciencepub.comcdnsciencepub.com These results are in agreement with those obtained from conductance techniques, further supporting the model of spherical micelle formation for these compounds in water. cdnsciencepub.com Modeling studies on dioctyl sodium sulfosuccinate (AOT) in a solvent corresponding to water have suggested the formation of lamellar assemblies. rsc.orgaalto.fi However, in hydrophobic solvents, AOT is known to form small reverse micellar aggregates with an aggregation number of around 8. rsc.orgaalto.fi
Micellar Structure and Morphology Analysis
Determination of Micelle Size and Shape
The size and shape of micelles are critical parameters that dictate the macroscopic properties of a surfactant solution. For dialkyl sulfosuccinate surfactants, these characteristics are influenced by the geometry of the molecule, including the length of the alkyl chains and the nature of the headgroup and counterion.
Based on studies of analogous double-chain surfactants like sodium dioctyl sulfosuccinate (AOT), this compound is expected to form spherical or spheroidal micelles in aqueous solutions at concentrations above its critical micelle concentration (CMC). cdnsciencepub.comnih.gov The two nonyl (nine-carbon) chains would constitute the hydrophobic core of the micelle, while the ammonium sulphonatosuccinate headgroups would reside at the micelle-water interface.
The size of these micelles can be estimated using techniques such as small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS). For instance, studies on sodium dioctyl sulfosuccinate have shown the formation of aggregates with varying hydrodynamic diameters, often in the range of tens of nanometers, depending on the solvent environment. nih.gov It is reasonable to predict that this compound would form micelles of a comparable size. The length of the alkyl chains is a key determinant of the micelle's core radius. nih.gov
The shape of the micelles can be further elucidated by considering the packing parameter, as will be discussed in the following section. For many common detergents, the micellar geometry can be modeled as an ellipsoid, which can be either prolate (cigar-shaped) or oblate (disc-shaped). nih.govnih.gov The specific ellipticity would depend on the interplay of forces between the surfactant molecules within the aggregate.
Aggregation Number and Packing Parameter Investigations
The aggregation number (Nagg) , which is the average number of surfactant molecules in a single micelle, is a fundamental property of a surfactant system. For dialkyl sulfosuccinates, the aggregation number is influenced by the length of the alkyl chains and the nature of the counterion. For sodium dioctyl sulfosuccinate (AOT), aggregation numbers have been reported to be around 56 in aqueous solution. cdnsciencepub.com Given that this compound has slightly longer alkyl chains (nonyl vs. octyl), a slightly larger aggregation number might be anticipated, as longer chains provide a greater hydrophobic driving force for aggregation.
The packing parameter (P) is a dimensionless geometric parameter that helps predict the shape of the self-assembled aggregate. It is defined as:
P = v / (ae * lc)
where:
v is the volume of the hydrophobic tail(s)
ae is the effective area of the hydrophilic headgroup at the aggregate surface
lc is the critical length of the hydrophobic tail(s)
For double-chain surfactants like this compound, the volume of the hydrophobic part (v) is significantly larger than for a single-chain surfactant with the same chain length. acs.org This inherently favors a larger packing parameter. The expected shape of the aggregates based on the packing parameter is as follows:
P < 1/3: Spherical micelles
1/3 < P < 1/2: Cylindrical or rod-like micelles
1/2 < P < 1: Vesicles or bilayers
P > 1: Inverted structures
Given that sodium dioctyl sulfosuccinate, a close analog, typically forms spherical micelles, it is likely that the packing parameter for this compound also falls in the range that favors spherical or slightly ellipsoidal aggregates. cdnsciencepub.com However, changes in solution conditions, such as the addition of salt or organic solvents, can alter the effective headgroup area (ae) and thus modify the packing parameter and the resulting aggregate morphology. pku.edu.cn
| Parameter | Expected Value/Range for this compound | Basis of Prediction |
| Micelle Shape | Spherical or slightly ellipsoidal | Analogy with sodium dioctyl sulfosuccinate cdnsciencepub.comnih.gov |
| Aggregation Number (Nagg) | Likely slightly greater than 56 | Comparison with sodium dioctyl sulfosuccinate (Nagg ≈ 56) and the effect of longer alkyl chains cdnsciencepub.com |
| Packing Parameter (P) | Expected to be in the range favoring spherical micelles (P < 1/3) under standard conditions | The known behavior of similar double-chain sulfosuccinate surfactants acs.orgpku.edu.cn |
Thermodynamic Characterization of Self-Assembly
The process of micellization is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind self-assembly.
Standard Free Energy Change of Micellization (ΔG°mic)
The standard free energy change of micellization (ΔG°mic) is a measure of the spontaneity of the micellization process. A negative ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, ΔG°mic can be calculated from the critical micelle concentration (CMC) using the following equation:
ΔG°mic ≈ RT ln(CMC)
where:
R is the ideal gas constant
T is the absolute temperature
CMC is the critical micelle concentration expressed as a mole fraction
For various ionic surfactants, the ΔG°mic values are typically in the range of -20 to -40 kJ/mol. youtube.com It is highly probable that the ΔG°mic for this compound would also fall within this range, signifying a spontaneous self-assembly process in aqueous solution. The primary driving force for this spontaneity is the hydrophobic effect, which involves the removal of the hydrophobic nonyl chains from the surrounding water molecules. wikipedia.org
Enthalpy and Entropy Contributions to Micellization (ΔH°mic, ΔS°mic)
The standard free energy of micellization is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
The signs and magnitudes of ΔH°mic and ΔS°mic reveal the nature of the forces driving micellization.
Enthalpy of Micellization (ΔH°mic): This term reflects the change in bond energies and intermolecular interactions during micellization. The process involves the breaking of water-hydrocarbon contacts and the formation of hydrocarbon-hydrocarbon contacts within the micellar core, as well as changes in the interactions of the headgroups and counterions. For many surfactants, ΔH°mic is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and the specific surfactant structure. ijert.org
The relationship between these thermodynamic parameters can be investigated by studying the temperature dependence of the CMC. acs.orgresearchgate.net It is expected that for this compound, the micellization process will be predominantly entropy-driven, a characteristic feature of the hydrophobic effect. researchgate.net
| Thermodynamic Parameter | Expected Sign/Value | Primary Contributing Factor |
| ΔG°mic | Negative | Spontaneity of the micellization process youtube.com |
| ΔH°mic | Small, can be positive or negative | Changes in intermolecular interactions ijert.org |
| ΔS°mic | Large and positive | Hydrophobic effect and release of structured water molecules pku.edu.cnresearchgate.net |
Factors Influencing Micellization and Aggregation Behavior
The self-assembly of surfactants is not static but is highly responsive to changes in the solution environment.
Concentration Effects on Aggregation Pathways
The concentration of the surfactant plays a pivotal role in its aggregation behavior. Below the Critical Micelle Concentration (CMC), this compound will exist predominantly as individual monomers in solution. The CMC represents the concentration threshold at which the formation of micelles becomes thermodynamically favorable. wikipedia.org
As the concentration increases above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules will preferentially form micelles. Initially, these are expected to be spherical or spheroidal. However, at much higher concentrations, further changes in aggregate morphology can occur. For some double-chain surfactants, an increase in concentration can lead to a transition from spherical to cylindrical or worm-like micelles, and eventually to the formation of more complex liquid crystalline phases. nih.gov This behavior is governed by the principles of intermolecular packing and the minimization of unfavorable interactions. While specific data for this compound is not available, studies on related systems like sodium dioctyl sulfosuccinate have shown that concentration can influence aggregate size and shape, especially in the presence of additives like salts or co-solvents. nih.govnih.gov
The aggregation pathway can be summarized as follows:
Monomers ⇌ (at CMC) ⇌ Spherical/Spheroidal Micelles → (at higher concentrations) → Larger/Different Shaped Aggregates (e.g., cylindrical micelles, liquid crystals)
This concentration-dependent polymorphism is a hallmark of many surfactant systems and is a critical consideration in their practical applications.
Temperature Dependence of Micellar Properties
The formation of micelles is a thermodynamically driven process, and as such, temperature plays a critical role in defining the stability and properties of the aggregates formed by this compound. For many ionic surfactants, the relationship between temperature and the critical micelle concentration (CMC) is not linear. acs.orgresearchgate.net Typically, the CMC value exhibits a U-shaped curve as a function of temperature, decreasing to a minimum value before increasing again. csun.eduarxiv.org
This minimum in the CMC-temperature plot occurs at a point where the contributions of enthalpy (ΔH°m) and entropy (ΔS°m) to the Gibbs free energy of micellization (ΔG°m) are balanced. At lower temperatures, the micellization process is primarily driven by entropy, which is associated with the release of ordered water molecules from around the hydrophobic nonyl chains (the hydrophobic effect). As the temperature rises, the enthalpic contribution, which can be endothermic or exothermic, becomes more significant. researchgate.nettandfonline.com For many dialkyl sulfosuccinates, the enthalpy of micellization is endothermic. researchgate.net
The aggregation number (N), which is the average number of surfactant molecules in a single micelle, is also influenced by temperature. For many ionic surfactants, an increase in temperature can lead to an increase in the aggregation number. nih.gov This is often attributed to the partial dehydration of the hydrophilic head groups at higher temperatures, which reduces repulsion between them and allows for a more compact packing and the formation of larger micelles. researchgate.net This can sometimes be accompanied by a change in micelle shape, from spherical to more elongated or cylindrical structures. journaldephysique.org
Table 1: Illustrative Temperature Dependence of CMC for a Dialkyl Sulfosuccinate Surfactant
This interactive table shows the typical U-shaped trend observed for the Critical Micelle Concentration (CMC) of ionic surfactants with changing temperature.
| Temperature (°C) | CMC (mmol/L) |
| 15 | 2.65 |
| 25 | 2.40 |
| 35 | 2.32 |
| 45 | 2.45 |
| 55 | 2.70 |
Note: Data are representative examples based on the behavior of analogous ionic surfactants to illustrate the general trend, not specific experimental values for this compound.
Impact of Solvent Medium (aqueous, non-aqueous, binary mixtures)
The self-assembly of this compound is profoundly dependent on the nature of the solvent medium. The primary driving force for micellization in water is the hydrophobic effect, where the non-polar dinonyl tails are expelled from the aqueous environment to form the core of the micelle. academie-sciences.fr
Aqueous Medium: In pure water, the surfactant molecules aggregate above the CMC to form micelles where the hydrophilic sulphonatosuccinate head groups form a shell in contact with the water, and the hydrophobic dinonyl chains are sequestered in the core.
Non-aqueous Solvents: In non-polar, apolar solvents (e.g., hydrocarbons like dodecane), the self-assembly process is inverted. rsc.org The surfactant forms "reverse micelles" where the polar head groups cluster together to create a hydrophilic core, while the hydrophobic tails extend outwards into the non-polar solvent. rsc.org The ability of other non-aqueous polar solvents, such as deep eutectic solvents (DES) or protic ionic liquids, to support micelle formation depends on the solvophobic effect within that specific solvent. rsc.orgacs.org
Binary Mixtures: The addition of a co-solvent to water creates a binary mixture that can significantly alter micellization. For instance, adding polar organic solvents like ethylene (B1197577) glycol or ethanol (B145695) can increase the CMC. researchgate.net These co-solvents can reduce the polarity of the bulk medium, making it a more favorable environment for the hydrophobic tails and thus disfavoring micelle formation. researchgate.net Conversely, the addition of certain salts or other ionic liquids to an aqueous solution can lower the CMC by reducing the repulsion between the charged head groups. tandfonline.com The aggregation behavior in these mixed systems is a complex interplay of solvent polarity, cohesiveness, and specific surfactant-solvent interactions. rsc.orgacs.org
Role of Counterion Interactions and Degree of Ionization
As an ionic surfactant, the behavior of this compound in solution is heavily influenced by its counterion, in this case, the ammonium ion (NH₄⁺). In solution, the sulphonatosuccinate head groups are negatively charged. These charges create electrostatic repulsion at the micelle surface, which opposes the aggregation of surfactant monomers.
Counterions from the bulk solution are attracted to the charged micelle surface and bind to it, a process known as counterion binding. capes.gov.br This binding neutralizes a fraction of the charge on the head groups, reducing the electrostatic repulsion and thus stabilizing the micelle. exaly.com This stabilization typically leads to a lower critical micelle concentration (CMC) and can promote the growth of micelles into larger or different shapes. rsc.org
The effectiveness of a counterion depends on its specific properties, such as its hydrated radius and hydrophobicity. csun.eduacs.org Smaller, less hydrated counterions can approach the micelle surface more closely and bind more effectively, leading to greater charge neutralization. The ammonium ion (NH₄⁺) has a hydration shell size similar to that of the potassium ion (K⁺). acs.org Studies on similar anionic surfactants have shown that the nature of the counterion has a distinct effect on the thermodynamics of micellization. acs.org For instance, in a study of AOT (a dioctyl sulfosuccinate), the CMC was found to be lower in the presence of tetraalkylammonium salts compared to sodium chloride (NaCl), indicating stronger counterion binding and stabilization by the larger organic cations. rsc.org
The extent of this interaction is quantified by two related parameters:
Degree of Counterion Binding (β): The fraction of counterions that are bound to the micelle.
Degree of Micelle Ionization (α): The fraction of charge that is not neutralized (α = 1 - β). This represents the net charge of the micelle. csun.edu
For many ionic surfactants, the degree of ionization (α) is typically in the range of 0.2 to 0.4, meaning 60-80% of the counterions are bound to the micelle surface. csun.edu
Table 2: Illustrative Effect of Counterion Type on CMC and Aggregation Number (N) for a Dialkyl Sulfosuccinate
This interactive table demonstrates how different counterions can affect the micellar properties of an anionic surfactant. More effective counterion binding leads to a lower CMC and often a higher aggregation number.
| Counterion | Hydrated Radius (Å) | Typical CMC (mmol/L) | Typical Aggregation Number (N) |
| Sodium (Na⁺) | 3.58 | 2.40 | 55 |
| Ammonium (NH₄⁺) | 3.31 | 2.30 | 58 |
| Tetraethylammonium (TEA⁺) | 4.00 | 1.95 | 65 |
| Tetrabutylammonium (TBA⁺) | 4.94 | 1.50 | 75 |
Note: Data are representative examples based on principles from analogous surfactant systems. csun.edursc.org The values illustrate expected trends and are not specific experimental results for this compound.
Hydrophobic Chain Length Effects on Micellization
The length and structure of the hydrophobic tails are determining factors in the self-assembly of any surfactant. For this compound, the two nonyl (C9) chains create a significant hydrophobic character. The general principles governing the effect of hydrophobic chain length on micellization are well-established.
Increasing the length of the alkyl chains makes the surfactant molecule more hydrophobic. This increased hydrophobicity has two primary consequences for micellization:
Lower Critical Micelle Concentration (CMC): A greater driving force is required to accommodate longer hydrophobic chains in the aqueous environment. This means that the system gains more free energy by sequestering the chains away from water. quora.com Consequently, surfactants with longer alkyl chains tend to form micelles at lower concentrations. rsc.org Studies on homologous series of surfactants consistently show a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. researchgate.net
Increased Aggregation Number (N): Longer hydrophobic chains allow for a larger micellar core. This generally leads to an increase in the aggregation number, meaning more surfactant molecules are required to form a stable micelle. nih.gov This effect is also tied to the geometry of the surfactant molecule; longer chains increase the volume of the hydrophobic part relative to the head group area, which can favor the formation of larger aggregates. researchgate.net
Comparing the dinonyl (C9) structure to other dialkyl sulfosuccinates, one would expect its CMC to be lower than that of sodium dihexyl (C6) or dioctyl (C8) sulfosuccinate, and its aggregation number to be larger. quora.com The presence of two alkyl chains, as in the dinonyl sulfosuccinate, significantly enhances its surface activity and tendency to aggregate compared to single-chain surfactants with a similar total number of carbon atoms.
Table 3: Illustrative Effect of Hydrophobic Chain Length on CMC and Aggregation Number for Sodium Dialkyl Sulfosuccinates
This interactive table shows the trend of decreasing CMC and increasing aggregation number as the length of the hydrophobic alkyl chains increases.
| Surfactant | Total Hydrophobic Carbons | CMC (mmol/L) | Aggregation Number (N) |
| Sodium Dihexyl Sulfosuccinate | 12 | 13.0 | 38 |
| Sodium Dioctyl Sulfosuccinate | 16 | 2.4 | 56 |
| Sodium Dinonyl Sulfosuccinate (estimated) | 18 | ~1.2 | ~65 |
Note: Data for Dihexyl and Dioctyl are based on literature values. quora.com The value for Dinonyl is an extrapolation to illustrate the expected trend.
Interfacial Activity and Surface Phenomena of Ammonium 1,4 Dinonyl Sulphonatosuccinate
Equilibrium and Dynamic Surface Tension Reduction
No specific data tables or detailed research findings on the equilibrium and dynamic surface tension reduction capabilities of Ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate were found in the public domain. For comparison, related dialkyl sulfosuccinate (B1259242) compounds like sodium dioctyl sulfosuccinate (AOT) are known to significantly lower the surface tension of water. For instance, AOT can reduce the surface tension to approximately 25-30 mN/m at its critical micelle concentration (CMC). researchgate.netresearchgate.net However, without direct studies, it is not possible to provide accurate values for the ammonium salt of dinonyl sulfosuccinate.
Interfacial Tension Reduction at Liquid-Liquid Boundaries (e.g., oil-water interfaces)
Similarly, specific quantitative data for the reduction of interfacial tension between oil and water by Ammonium 1,4-dinonyl sulphonatosuccinate are not available. Anionic surfactants, in general, are effective at reducing oil-water interfacial tension, a property crucial for emulsification and other industrial applications. nih.govacs.orgnih.gov Studies on analogous compounds suggest that they can lower the interfacial tension significantly, but these values cannot be directly attributed to the subject compound.
Adsorption Mechanisms at Interfaces
Adsorption Isotherms and Kinetics
The adsorption of surfactants at interfaces is often described by models such as the Langmuir or Freundlich isotherms, which provide insights into the surface coverage and adsorption energetics. researchgate.net Unfortunately, no studies were identified that determined the specific adsorption isotherm parameters or kinetic constants for this compound.
Formation of Interfacial Films and Barriers
The formation of interfacial films by surfactant molecules is fundamental to their function in stabilizing emulsions and foams. While it is expected that this compound would form such films, no specific research detailing the properties of these films, such as their thickness, density, or barrier properties, could be found.
Monolayer Studies at Air-Water Interfaces
Surface Pressure-Area Isotherms and Molecular Packing
Langmuir trough studies are used to generate surface pressure-area isotherms, which reveal information about the packing of surfactant molecules at an interface. biolinscientific.com These isotherms can indicate the phase behavior of the monolayer and the area occupied by each molecule. nih.gov Regrettably, no such studies or corresponding data tables for this compound are available in the reviewed literature.
Influence on Droplet Spreading and Coalescence
This compound, as a member of the dialkyl sulfosuccinate family of anionic surfactants, is expected to exert a significant influence on the interfacial phenomena of droplet spreading and coalescence. These processes are critical in a variety of applications, including emulsions, coatings, and agricultural sprays. The molecular structure of this surfactant, featuring two non-polar nonyl chains and a polar sulfonate head group, allows it to effectively reduce surface and interfacial tension, which is the primary mechanism governing its effects on droplet behavior.
Droplet Spreading:
The spreading of a liquid droplet on a surface is dictated by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the surface. In the absence of a surfactant, a droplet of a liquid with high surface tension, such as water, will tend to bead up on a hydrophobic surface to minimize its surface area. The introduction of a surfactant like this compound lowers the surface tension of the aqueous solution. This reduction in the cohesive energy of the water molecules allows the droplet to spread more readily across the surface, increasing the contact area.
The nonyl chains of the surfactant molecule provide a hydrophobic character that can interact favorably with non-polar surfaces, further promoting spreading. The effectiveness of spreading is influenced by the concentration of the surfactant up to its critical micelle concentration (CMC). As the concentration increases towards the CMC, the surface tension decreases, leading to enhanced spreading. The relatively long nonyl chains of this compound are anticipated to provide a significant hydrophobic contribution, making it an effective spreading agent.
Droplet Coalescence:
Coalescence is the process where two or more droplets merge to form a single, larger droplet. In emulsion systems, preventing coalescence is crucial for maintaining stability. This compound can inhibit coalescence through several mechanisms. When this surfactant is present in an oil-in-water emulsion, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic nonyl tails penetrating the oil phase and the hydrophilic ammonium sulphonatosuccinate head groups oriented towards the aqueous phase.
This arrangement creates a protective film around the oil droplets. The primary mechanism of stabilization against coalescence is electrostatic repulsion. The anionic sulfonate head groups impart a negative charge to the surface of the droplets. When two similarly charged droplets approach each other, they experience electrostatic repulsion, which prevents them from coming into close enough contact to merge.
Furthermore, the presence of the surfactant molecules at the interface can introduce a steric hindrance effect. The bulky nature of the dinonyl groups creates a physical barrier that also contributes to preventing droplet coalescence. The stability of the emulsion against coalescence is dependent on factors such as the surfactant concentration, the ionic strength of the aqueous phase, and temperature. For instance, in related systems using dioctyl sodium sulfosuccinate, it has been observed that increasing the surfactant concentration up to the CMC enhances emulsion stability significantly. nih.gov
The table below summarizes the expected influence of this compound on droplet spreading and coalescence based on the established principles of surfactant science and findings for structurally similar dialkyl sulfosuccinates.
| Property | Influence of this compound | Underlying Mechanism |
| Droplet Spreading | Increased spreading on surfaces, particularly hydrophobic ones. | Reduction of surface tension of the aqueous solution. Favorable interaction of nonyl chains with non-polar surfaces. |
| Droplet Coalescence | Inhibition of coalescence in emulsions. | Formation of a protective interfacial film. Electrostatic repulsion between negatively charged droplets. Steric hindrance from the bulky dinonyl groups. |
It is important to note that while these effects are well-established for anionic surfactants of this type, the specific quantitative impact of this compound on droplet spreading and coalescence would be dependent on the precise experimental conditions.
Emulsion Science and Stabilization Mechanisms of Ammonium 1,4 Dinonyl Sulphonatosuccinate
Emulsifying Performance and Droplet Size Control
The efficacy of Ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate as an emulsifier is primarily attributed to its ability to reduce the interfacial tension between two immiscible liquids, such as oil and water. This reduction in interfacial tension facilitates the dispersion of one liquid phase into the other in the form of fine droplets, a process that would otherwise require a significant amount of energy. The branched or linear nature of the dinonyl chains can influence the packing of the surfactant molecules at the interface, which in turn affects the curvature of the interface and the type of emulsion favored (oil-in-water or water-in-oil).
| Surfactant Concentration (% w/w) | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |
| 0.1 | 10.5 | 0.8 |
| 0.5 | 2.1 | 0.4 |
| 1.0 | 0.8 | 0.2 |
| 2.0 | 0.5 | 0.2 |
| 5.0 | 0.4 | 0.2 |
This table presents hypothetical data to illustrate the general trend of the effect of surfactant concentration on droplet size and polydispersity in an oil-in-water emulsion. The actual values for Ammonium 1,4-dinonyl sulphonatosuccinate would depend on the specific oil phase, emulsification method, and other formulation components.
Mechanisms of Emulsion Stabilization
The long-term stability of an emulsion is a complex phenomenon governed by a combination of several intermolecular and surface forces. This compound contributes to emulsion stability through multiple mechanisms, which are detailed in the following subsections.
As an anionic surfactant, this compound will dissociate in an aqueous continuous phase, leading to the adsorption of the negatively charged sulfonate head groups at the oil-water interface. This creates a net negative charge on the surface of the oil droplets. The presence of these surface charges leads to the formation of an electrical double layer around each droplet. When two similarly charged droplets approach each other, their electrical double layers overlap, resulting in a repulsive electrostatic force. differencebetween.com This force counteracts the attractive van der Waals forces, preventing the droplets from coming into close contact and coalescing. nih.gov This mechanism is particularly effective in oil-in-water emulsions where water is the continuous phase. differencebetween.com
The two non-polar dinonyl alkyl chains of the surfactant molecule extend from the droplet surface into the continuous oil phase in a water-in-oil emulsion, or create a layer at the surface in an oil-in-water emulsion. These alkyl chains are solvated by the continuous phase and form a protective layer around the dispersed droplets. byk.com When two droplets approach each other, the compression or interpenetration of these solvated layers results in a loss of conformational entropy and an increase in the local osmotic pressure. byk.com This creates a repulsive force, known as steric hindrance or steric repulsion, which prevents the droplets from aggregating. researchgate.net The effectiveness of steric stabilization depends on the length and density of the alkyl chains and their interaction with the continuous phase. byk.com
The Marangoni-Gibbs effect is a dynamic stabilization mechanism that relies on the generation of interfacial tension gradients. numberanalytics.comwikipedia.org When two emulsion droplets approach each other, the liquid film between them begins to drain. This drainage can cause a local displacement of the adsorbed surfactant molecules, leading to a localized increase in interfacial tension in the thinning region. mdpi.com This gradient in interfacial tension induces a flow of the interfacial fluid from the region of low interfacial tension (higher surfactant concentration) to the region of high interfacial tension (lower surfactant concentration). wikipedia.org This movement of the interface, known as the Marangoni flow, counteracts the drainage of the thin film and helps to maintain a uniform distance between the droplets, thus preventing coalescence. nasa.gov
The layer of adsorbed this compound molecules at the oil-water interface can exhibit viscoelastic properties, meaning it can behave as both a viscous liquid and an elastic solid. usu.edu When subjected to mechanical stress, such as the approach of another droplet, a viscoelastic interface can deform and store energy elastically, and then dissipate that energy through viscous flow. This viscoelasticity of the interfacial film provides a mechanical barrier that dampens droplet collisions and slows down the rate of film drainage, thereby enhancing the stability of the emulsion against coalescence. nih.gov The magnitude of the interfacial viscoelasticity is dependent on the packing and interactions of the surfactant molecules at the interface. usu.edu
| Stabilization Mechanism | Role of this compound Structure |
| Electrostatic Repulsion | The negatively charged sulfonate head group creates a repulsive charge on the droplet surface. |
| Steric Repulsion | The two non-polar dinonyl alkyl chains form a protective layer that prevents close approach of droplets. |
| Marangoni-Gibbs Effect | The mobility of the surfactant molecules creates surface tension gradients that counteract film thinning. |
| Thin Film Stabilization | The combination of electrostatic and steric forces, along with modified film properties, prevents film rupture. |
| Interfacial Film Viscoelasticity | The adsorbed surfactant layer acts as a mechanical barrier, dampening collisions and slowing drainage. |
Emulsion Stability Characterization
The stability of an emulsion is a critical parameter for its application and shelf-life. It is typically characterized by monitoring changes in the dispersed droplets over time and under various stress conditions.
Rheological Properties of Emulsified Systems
The rheology, or flow behavior, of an emulsion is crucial for its application, affecting everything from its texture and feel to its processability and performance.
Foaming and Wetting Behavior of Ammonium 1,4 Dinonyl Sulphonatosuccinate
Foam Performance and Stability
The effectiveness of a surfactant in foaming applications is determined by its ability to form a stable film at the air-water interface. This is influenced by the surfactant's molecular structure, which for ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate includes two nonyl (nine-carbon) chains. These non-polar tails orient themselves away from water, while the polar sulfonate head group remains in the water, creating a structure that can trap air and form bubbles.
However, the stability or persistence of the foam is a separate consideration. Some commercial products based on dialkyl sulfosuccinates, such as Aerosol® MA-80, are described as having "unstable foam generation." specialchem.com This suggests that while an initial foam may be produced, it may not be long-lasting. The branching and length of the alkyl chains can influence the packing of surfactant molecules at the interface, which in turn affects foam stability.
Table 1: General Foaming Characteristics of Dialkyl Sulfosuccinates
| Property | General Observation for Dialkyl Sulfosuccinates | Implication for Ammonium 1,4-Dinonyl Sulphonatosuccinate |
| Initial Foam Height | Moderate to good, depending on alkyl chain length. | Expected to have good initial foam generation. |
| Foam Stability | Can be variable; some are known for unstable foam. | May produce a less persistent foam compared to other surfactant types. |
Foam drainage is the process by which liquid drains from the foam lamellae (the thin liquid films between bubbles), leading to foam collapse. The rate of drainage is a key factor in foam stability. For foams stabilized by surfactants, a higher surface viscosity can slow down the drainage process.
Research on various surfactant systems has shown a clear correlation between the properties of the adsorption layer at the air-water interface and the foam film's drainage and stability. A more elastic and viscous surface layer tends to result in slower drainage and more stable foam. While specific kinetic data for this compound is not available, the general principle holds that factors influencing the packing and interaction of the surfactant molecules at the interface will govern its foam drainage kinetics.
Wettability of Solid Surfaces
The ability of a liquid to spread over a solid surface, known as wettability, is crucial for applications such as cleaning, coating, and agricultural sprays. Surfactants like this compound play a vital role in enhancing wettability by reducing the surface tension of the liquid.
The wettability of a surface is quantified by the contact angle of a droplet of the liquid on that surface. A lower contact angle indicates better wetting. Surfactants lower the contact angle by adsorbing at the solid-liquid and liquid-air interfaces, which reduces the interfacial tension. chemicalbook.com
Studies on similar dialkyl sulfosuccinates, such as dioctyl sodium sulfosuccinate (B1259242), have demonstrated their excellent wetting properties. atamankimya.comsanyo-chemical-solutions.com These surfactants are effective at reducing the surface tension of water, which allows it to spread more easily over hydrophobic surfaces. For example, dioctyl sodium sulfosuccinate can significantly reduce the surface tension of water to around 25-30 dyn/cm at a concentration of 0.1%. chemicalbook.com It is expected that this compound would exhibit similar behavior due to its comparable molecular structure.
Table 2: Comparative Surface Tension Reduction by Surfactants
| Surfactant Type | Typical Surface Tension of 0.1% Solution (dyn/cm) | Expected Wetting Performance |
| Water (for reference) | ~72 | Poor on hydrophobic surfaces |
| Dioctyl Sodium Sulfosuccinate | ~25-30 | Excellent |
| This compound | Estimated to be in a similar range | Expected to be excellent |
The effectiveness of a surfactant in promoting wetting is directly related to its adsorption at the interfaces and the resulting change in surface energy. According to Young's equation, the contact angle is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases.
The adsorption of this compound molecules at the solid-liquid interface alters the surface energy of the solid. The non-polar dinonyl chains can interact with a hydrophobic surface, while the polar sulfonate group interacts with the water, effectively making the surface more hydrophilic and reducing the contact angle. The efficiency of this process depends on the concentration of the surfactant up to its critical micelle concentration (CMC), beyond which the surface tension and contact angle typically remain constant. The structure of this compound, with its two bulky alkyl chains, suggests it would be an effective wetting agent, particularly on non-polar surfaces.
Adsorption on Solid Substrates and Implications for Performance
Adsorption Behavior on Metal Surfaces (e.g., mild steel, carbon steel)
Detailed studies on the adsorption of Ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate on mild or carbon steel are not readily found in the reviewed scientific literature. However, the behavior of similar long-chain surfactant molecules provides a theoretical framework for its potential interactions.
Quantitative analysis of the adsorption of Ammonium 1,4-dinonyl sulphonatosuccinate on steel, which would typically involve fitting experimental data to models like the Langmuir adsorption isotherm, has not been specifically reported. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. For similar quaternary ammonium compounds, studies have shown that their adsorption can often be described by the Langmuir isotherm, indicating the formation of a protective monolayer on the steel surface. mdpi.comresearchgate.net
A hypothetical Langmuir adsorption study for this compound would involve measuring the surface coverage (θ) at different inhibitor concentrations (C). The linear form of the Langmuir isotherm is expressed as:
C/θ = 1/(K_ads) + C
where K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C would confirm the applicability of the Langmuir model and allow for the calculation of K_ads, which relates to the free energy of adsorption.
Table 1: Hypothetical Data for Langmuir Isotherm of this compound on Carbon Steel
| Concentration (mol/L) | Surface Coverage (θ) | C/θ |
| C₁ | θ₁ | C₁/θ₁ |
| C₂ | θ₂ | C₂/θ₂ |
| C₃ | θ₃ | C₃/θ₃ |
| C₄ | θ₄ | C₄/θ₄ |
This table represents the type of data that would be collected in such a study but is not based on actual experimental results for the specified compound.
Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface. ohio.edu For a compound like this compound, the positively charged ammonium cation could be electrostatically attracted to a negatively charged steel surface (at potentials more negative than the potential of zero charge). Van der Waals forces between the long nonyl chains would also contribute to the stability of the adsorbed layer.
Chemisorption involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal surface, often through the sharing of electrons. ohio.edu While the quaternary ammonium cation itself lacks lone pair electrons for direct donation to the metal's d-orbitals, the oxygen atoms in the sulphonatosuccinate portion of the molecule possess lone pairs that could potentially form coordinate bonds with the iron atoms on the steel surface.
In many cases, the adsorption of organic inhibitors is not purely physical or chemical but a combination of both, referred to as mixed adsorption. researchgate.net It is plausible that this compound would exhibit mixed adsorption behavior. Initially, physisorption of the ammonium cation might occur, followed by a degree of chemisorption involving the oxygen atoms, leading to a more stable and effective protective film.
Performance as a Corrosion Inhibitor
The primary application of such a surfactant in industrial settings would be as a corrosion inhibitor, particularly in acidic environments or in the oil and gas industry.
Electrochemical studies, such as potentiodynamic polarization, are crucial for determining how an inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of a corrosion process. Without specific experimental data for this compound, we can refer to the general behavior of similar quaternary ammonium salts, which often act as mixed-type inhibitors. google.com This means they suppress both the anodic and cathodic reactions to some extent.
A mixed-type inhibitor would cause a decrease in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr). If the shift in E_corr is less than 85 mV towards either the anodic or cathodic direction, the inhibitor is classified as mixed-type.
Table 2: Expected Potentiodynamic Polarization Parameters for Steel in the Presence of a Mixed-Type Inhibitor
| Condition | Corrosion Potential (E_corr) | Corrosion Current Density (i_corr) | Anodic Tafel Slope (βa) | Cathodic Tafel Slope (βc) |
| Uninhibited Solution | E_corr | i_corr | βa | βc |
| Inhibited Solution | E'_corr | i'_corr (< i_corr) | ≈ βa | ≈ βc |
This table illustrates the expected changes in electrochemical parameters when a mixed-type inhibitor is introduced, but the values are not specific to this compound.
Influence of Surfactant Concentration on Inhibition Efficiency
The concentration of this compound in a corrosive medium plays a pivotal role in determining its inhibition efficiency. Generally, as the concentration of the inhibitor increases, the surface coverage on the metal also increases, leading to a higher degree of protection against corrosion. This trend continues until the critical micelle concentration (CMC) is reached. At the CMC, the surfactant molecules begin to form micelles in the bulk solution, and the metal surface is typically saturated with a monolayer of the inhibitor. Beyond the CMC, further increases in concentration may not significantly enhance the inhibition efficiency.
Research on analogous sulfosuccinate (B1259242) surfactants has demonstrated this concentration-dependent behavior. For instance, studies on sodium dioctyl sulfosuccinate have shown that the inhibition efficiency improves with increasing concentration in acidic solutions. researchgate.net This is attributed to the increased availability of inhibitor molecules to adsorb onto the active sites on the metal surface, thereby blocking the electrochemical reactions responsible for corrosion. univarsolutions.com
Below is an illustrative data table, based on findings for a related sulfosuccinate surfactant, showing the typical relationship between concentration and inhibition efficiency.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 15.2 | 0 |
| 0.1 | 7.6 | 50 |
| 0.2 | 4.1 | 73 |
| 0.4 | 2.3 | 85 |
| 0.6 | 1.0 | 93 |
| 0.8 | 0.9 | 94 |
This data is representative of the performance of sulfosuccinate surfactants and is intended for illustrative purposes.
Temperature Effects on Corrosion Inhibition
Temperature is a critical parameter that can significantly affect the performance of this compound as a corrosion inhibitor. Typically, an increase in temperature leads to an increase in the corrosion rate due to the acceleration of electrochemical reactions. The effectiveness of the inhibitor can also be compromised at elevated temperatures.
The adsorption of the inhibitor on the metal surface is often an exothermic process. Consequently, an increase in temperature can lead to the desorption of the inhibitor molecules from the surface, reducing the protective film's coverage and stability. This results in a decrease in inhibition efficiency.
Studies on related quaternary ammonium compounds have shown that their performance is highly sensitive to temperature. umons.ac.be For example, the inhibition efficiency of some quaternary ammonium-type inhibitors has been observed to decrease significantly as the temperature rises from 25°C to 80°C. umons.ac.be
The following data table illustrates the general effect of temperature on the inhibition efficiency of a sulfosuccinate-type corrosion inhibitor at a constant concentration.
| Temperature (°C) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 25 | 1.0 | 93 |
| 40 | 2.5 | 84 |
| 55 | 5.8 | 62 |
| 70 | 10.1 | 33 |
This data is representative and illustrates the general trend observed for sulfosuccinate and other related corrosion inhibitors.
The stability of the inhibitor molecule itself at higher temperatures is also a crucial factor. While many organic inhibitors can degrade at elevated temperatures, sulfosuccinates are known for their relatively good stability, which makes them suitable for a range of industrial applications. consolidated-chemical.com
Advanced Analytical and Characterization Techniques in Research on Ammonium 1,4 Dinonyl Sulphonatosuccinate
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., FTIR, NMR)
Spectroscopic techniques are indispensable for confirming the molecular structure and verifying the purity of newly synthesized surfactants like ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate. researchgate.netresearchgate.net Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. ripublication.comresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy FTIR analysis is used to identify the characteristic functional groups present in the molecule. ripublication.com By passing infrared radiation through a sample, the vibrations of different chemical bonds can be measured, each corresponding to a specific absorption frequency. For ammonium 1,4-dinonyl sulphonatosuccinate, the FTIR spectrum would be expected to show distinct peaks confirming its key structural components.
Key FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | 3300-3500 | Confirms the presence of the ammonium (NH₄⁺) cation. |
| C-H Stretch (Aliphatic) | 2850-2960 | Indicates the long nonyl (C₉H₁₉) alkyl chains. |
| C=O Stretch (Ester) | 1730-1740 | Corresponds to the carbonyl groups in the succinate (B1194679) ester structure. |
| S=O Stretch (Sulfonate) | 1150-1250 and 1030-1070 | Asymmetric and symmetric stretching vibrations confirming the sulfonate (SO₃⁻) group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used. ¹H NMR reveals the number and type of hydrogen atoms and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. semanticscholar.org The structural elucidation of complex isomers and stereochemistry can be further aided by 2D NMR techniques like COSY and NOESY. researchgate.net
Hypothetical ¹H NMR Chemical Shifts (δ) for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Significance |
|---|---|---|---|
| -CH₃ (nonyl chain) | ~0.9 | Triplet | Terminal methyl groups of the alkyl chains. |
| -CH₂- (nonyl chain) | ~1.2-1.6 | Multiplet | Methylene groups within the alkyl chains. |
| -O-CH₂- (ester) | ~4.0-4.2 | Multiplet | Methylene groups directly attached to the ester oxygen. |
| -CH-SO₃⁻ | ~3.5 | Multiplet | Methine proton adjacent to the sulfonate group. |
| -CH₂-COO- | ~2.8-3.0 | Multiplet | Methylene protons of the succinate backbone. |
Microscopic and Scattering Techniques for Self-Assembly and Emulsion Studies (e.g., DLS, TEM, Optical Microscopy)
To understand the functionality of this compound as an emulsifier or surface-active agent, researchers study its aggregation behavior in solution (self-assembly) and the characteristics of the emulsions it stabilizes.
Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to determine the size distribution of particles or droplets in a suspension or emulsion, typically in the sub-micron range. mdpi.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. From this, the hydrodynamic diameter of micelles, vesicles, or emulsion droplets can be calculated. aalto.fi DLS is crucial for studying the critical micelle concentration (CMC) and the size of aggregates formed by the surfactant in solution. nih.gov However, it is important to note that DLS measures the hydrodynamic radius, and results can sometimes differ from those obtained by microscopy. rsc.org
Transmission Electron Microscopy (TEM) TEM provides high-resolution, direct images of nanostructures. rsc.org For studying self-assembly, TEM can visualize the morphology of individual micelles or other aggregates. In emulsion studies, TEM allows for the direct observation of droplet morphology and destabilization processes like coalescence at the nanoscale. nih.gov This technique offers excellent spatial resolution, providing insights that cannot be obtained from scattering methods alone. nih.gov
Summary of Microscopic and Scattering Techniques
| Technique | Information Obtained | Application in Surfactant Research |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, particle size distribution, polydispersity index. rsc.org | Determining micelle size, studying CMC, assessing emulsion droplet size distribution. mdpi.comaalto.fi |
| Transmission Electron Microscopy (TEM) | Direct imaging of particle/droplet morphology, size, and shape. nih.gov | Visualizing self-assembled structures (micelles, vesicles), observing nanoscale emulsion dynamics. nih.govbeilstein-journals.org |
| Optical Microscopy | Droplet size and distribution, observation of instability phenomena. mdpi.com | Characterizing emulsion stability, identifying flocculation, creaming, and coalescence. mdpi.comfda.gov.tw |
Electrochemical Techniques for Adsorption and Corrosion Studies (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)
This compound can be investigated for its potential as a corrosion inhibitor, where it forms a protective adsorbed layer on a metal surface. nih.gov Electrochemical techniques are highly effective for quantifying the performance of such inhibitors. nih.govrsc.org
Potentiodynamic Polarization (PDP) PDP measurements involve scanning the potential of a metal electrode and measuring the resulting current. The data is often presented as a Tafel plot (log of current density vs. potential). These plots provide key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. nih.gov A decrease in icorr in the presence of the surfactant indicates corrosion inhibition. The shift in Ecorr can suggest whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor). rsc.org
Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful, non-destructive technique that provides detailed information about the metal/solution interface. uctm.educapes.gov.br It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the impedance response. The results are commonly visualized in Nyquist and Bode plots. researchgate.net
Nyquist Plot: A plot of the imaginary part of impedance versus the real part. For corrosion systems, this often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). researchgate.net An increase in Rct signifies enhanced corrosion resistance due to the formation of an inhibitor film. researchgate.net
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer at the interface decreases when surfactant molecules adsorb and displace water molecules, which also indicates the formation of a protective film. researchgate.netresearchgate.net
Typical Electrochemical Data for a Corrosion Inhibitor
| Parameter | Uninhibited Solution | Inhibited Solution (with Surfactant) | Interpretation |
|---|---|---|---|
| Corrosion Current (icorr) | High | Low | Reduced rate of corrosion. semanticscholar.org |
| Charge Transfer Resistance (Rct) | Low | High | Formation of a protective barrier that impedes charge transfer. rsc.orgresearchgate.net |
| Double Layer Capacitance (Cdl) | High | Low | Adsorption of inhibitor molecules onto the metal surface. researchgate.netresearchgate.net |
| Inhibition Efficiency (%IE) | 0% | High (>90% in some cases) | Effectiveness of the surfactant as a corrosion inhibitor. rsc.org |
The adsorption of the inhibitor onto the metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor to its surface coverage. researchgate.netresearchgate.net
Surface Analytical Techniques for Adsorbed Layers (e.g., SEM-EDS, XPS)
To complement electrochemical data, surface analytical techniques are used to directly observe the metal surface and confirm the presence and composition of the adsorbed inhibitor film.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) SEM provides high-magnification images of the surface topography. In corrosion studies, SEM images can visually confirm the protective effect of an inhibitor by comparing the smooth surface of a protected metal sample to the pitted and corroded surface of an unprotected one. semanticscholar.orgnih.gov Coupled with SEM, EDS analysis identifies the elemental composition of the surface. researchgate.net The detection of elements specific to the this compound molecule (such as Sulfur, Nitrogen, and Oxygen) on the metal surface provides direct evidence of the formation of an adsorbed protective film. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) XPS is a highly surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical or oxidation state of the elements on the surface. researchgate.net By analyzing the binding energies of core-level electrons, XPS can confirm the adsorption of the surfactant and provide insights into the nature of the interaction between the inhibitor and the metal surface. For instance, shifts in the binding energies of N 1s, S 2p, or O 1s peaks can indicate the formation of coordinate bonds between the surfactant's heteroatoms and the metal, elucidating the adsorption mechanism. researchgate.net
Theoretical and Computational Investigations of Ammonium 1,4 Dinonyl Sulphonatosuccinate
Molecular Modeling of Interfacial Phenomena and Surfactant Adsorption
Molecular modeling is a powerful tool to investigate the behavior of surfactants at interfaces, which is central to their function. For Ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate, with its distinct hydrophilic head (ammonium sulphonatosuccinate) and two bulky nonyl hydrophobic tails, understanding its orientation and interaction at an oil-water or air-water interface is crucial.
Molecular modeling studies typically employ coarse-grained or all-atom force fields to simulate the surfactant molecules. These models help in visualizing and quantifying the adsorption process. For instance, simulations can reveal how the dual hydrophobic chains of the dinonyl sulphonatosuccinate anchor themselves in a non-polar phase (like oil) while the charged sulphonatosuccinate group and the ammonium counter-ion remain in the aqueous phase. This arrangement is fundamental to its ability to lower interfacial tension.
Research findings from molecular modeling of similar anionic surfactants indicate that the geometry and conformation of the surfactant molecules at the interface are highly dependent on their concentration. At low concentrations, the molecules lie relatively flat on the surface. As the concentration increases towards the critical micelle concentration (CMC), they pack more densely, orienting themselves more perpendicularly to the interface to accommodate more molecules. This packing efficiency is a key determinant of the surfactant's effectiveness.
Table 1: Representative Interfacial Properties from Molecular Modeling
| Property | Simulated Value Range for Anionic Surfactants | Significance for Ammonium 1,4-dinonyl sulphonatosuccinate |
|---|---|---|
| Area per Molecule at Interface | 50 - 100 Ų | Indicates packing density and efficiency at interfaces. |
| Interfacial Thickness | 10 - 30 Å | Reflects the extent of the interfacial region modified by the surfactant. |
| Adsorption Energy | -20 to -50 kcal/mol | Quantifies the thermodynamic favorability of the surfactant moving to the interface. |
Note: The values in this table are representative for anionic surfactants and are intended to illustrate the type of data obtained from molecular modeling. Actual values for this compound would require specific simulations.
Density Functional Theory (DFT) Calculations for Electronic Properties and Adsorption Sites
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed information about its electronic properties, which in turn govern its reactivity and interaction with other molecules and surfaces. aljest.netaljest.netresearchgate.netbohrium.com
DFT calculations can determine the distribution of electron density within the surfactant molecule. This allows for the identification of the most electron-rich and electron-poor regions, which are crucial for understanding adsorption mechanisms. For example, the negatively charged sulfonate group and the oxygen atoms of the ester groups are expected to be primary sites for interaction with cationic species or polar surfaces. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of the molecule's ability to donate or accept electrons, respectively, which is important for its chemical reactivity. aljest.net
In the context of adsorption, DFT can be used to model the interaction of a single surfactant molecule with a model surface (e.g., a mineral surface in enhanced oil recovery). By calculating the adsorption energy for different orientations and at different sites on the surface, the most favorable adsorption configuration can be determined. aljest.net
Table 2: Typical Electronic Properties from DFT Calculations for Anionic Surfactants
| Property | Typical Calculated Value Range | Significance for this compound |
|---|---|---|
| HOMO Energy | -6 to -8 eV | Relates to the ability to donate electrons in chemical interactions. |
| LUMO Energy | -1 to -3 eV | Relates to the ability to accept electrons in chemical interactions. |
| HOMO-LUMO Gap | 3 to 5 eV | An indicator of chemical reactivity and stability. aljest.net |
| Dipole Moment | 5 to 15 Debye | Influences solubility in polar solvents and interactions with electric fields. |
Note: These values are illustrative for anionic surfactants. Specific DFT calculations are needed for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions
While molecular modeling and DFT provide static pictures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of surfactant systems over time. researchgate.netscispace.combit.edu.cnrsc.org MD simulations track the movements of every atom in the system based on a given force field, providing a "movie" of molecular interactions. researchgate.netscispace.combit.edu.cnrsc.org
For this compound, MD simulations can model the process of micellization in an aqueous solution. researchgate.netscispace.combit.edu.cnrsc.org These simulations can reveal the critical micelle concentration (CMC), the size and shape of the micelles, and the dynamics of individual surfactant molecules exchanging between the bulk solution and the micelles. The simulations can also elucidate the role of the ammonium counter-ion in shielding the electrostatic repulsion between the anionic head groups, which is essential for micelle formation.
Table 3: Dynamic Properties from MD Simulations of Anionic Surfactant Systems
| Property | Typical Simulated Value Range | Significance for this compound |
|---|---|---|
| Diffusion Coefficient of Surfactant | 1 x 10⁻⁶ to 5 x 10⁻⁶ cm²/s | Measures the mobility of the surfactant in solution. |
| Aggregation Number of Micelles | 50 - 150 | The average number of surfactant molecules in a micelle. |
| Radius of Gyration of Micelles | 15 - 30 Å | A measure of the size of the micelles. |
| Order Parameter of Hydrophobic Tails | 0.2 - 0.8 | Indicates the degree of order and packing of the nonyl chains within a micelle. |
Note: The values provided are representative of anionic surfactants and would need to be determined through specific MD simulations for this compound.
Predictive Modeling of Surfactant Performance and Stability
Predictive modeling, often employing machine learning and Quantitative Structure-Property Relationship (QSPR) models, aims to forecast the performance and stability of surfactants based on their molecular structure. digitellinc.commst.edursc.org This approach is becoming increasingly important for the rapid screening and design of new surfactants with desired properties, reducing the need for extensive and time-consuming experimental work. digitellinc.commst.edu
For this compound, a QSPR model could be developed by correlating its molecular descriptors with experimentally determined performance metrics. Molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. These can be calculated from the molecular structure using computational chemistry software.
By training a model on a dataset of surfactants with known properties, it becomes possible to predict the properties of a new surfactant like this compound. Key performance indicators that can be predicted include the critical micelle concentration (CMC), surface tension at the CMC, and the Hydrophilic-Lipophilic Balance (HLB) number. Stability predictions could involve forecasting its thermal stability or its tendency to precipitate under certain conditions.
Table 4: Examples of Molecular Descriptors and Predicted Properties in QSPR Models
| Molecular Descriptor Category | Examples of Descriptors | Predicted Performance Property |
|---|---|---|
| Topological Descriptors | Connectivity indices, Wiener index | Critical Micelle Concentration (CMC) |
| Geometrical Descriptors | Molecular surface area, molecular volume | Surface Tension at CMC (γ_CMC) |
| Quantum Chemical Descriptors | HOMO/LUMO energies, dipole moment | Hydrophilic-Lipophilic Balance (HLB) |
Note: This table illustrates the concept of QSPR modeling. The development of a robust predictive model requires a large and diverse dataset of surfactants.
Structure Performance Relationships and Molecular Engineering of Sulphonatosuccinate Surfactants
Impact of Alkyl Chain Architecture (e.g., linear nonyl vs. branched chains) on Performance
Branched alkyl chains, as seen in some commercial grades of similar surfactants, introduce steric hindrance that affects how closely the surfactant molecules can pack at an interface. nih.gov This generally leads to a larger area occupied per molecule at the air-water or oil-water interface compared to their linear counterparts. Consequently, branched-chain surfactants may be less efficient at lowering surface tension to the same extent as linear-chain isomers. nih.gov However, this increased bulkiness can enhance their performance in other areas, such as in creating stable microemulsions or in applications requiring rapid wetting of surfaces. firp-ula.org
Research on other dialkyl sulfosuccinates has shown that branched and unsaturated alkyl tails are often preferred over saturated linear ones for certain applications due to their ability to disrupt crystalline packing and improve hydrophobic ion pairing. researchgate.net The branching in the alkyl chain can also influence the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in solution. Generally, increased branching leads to a higher CMC, indicating that more surfactant is needed to reach the point of micellization. firp-ula.org
Table 1: Illustrative Comparison of Properties for Linear vs. Branched Dialkyl Sulphonatosuccinates
| Property | Linear Dialkyl Sulphonatosuccinate | Branched Dialkyl Sulphonatosuccinate |
| Critical Micelle Concentration (CMC) | Lower | Higher firp-ula.org |
| Surface Tension at CMC (γcmc) | Lower | Higher firp-ula.org |
| Area per Molecule at Interface | Smaller | Larger nih.gov |
| Wetting Ability | Good | Often Enhanced firp-ula.org |
| Foaming | Moderate to High | Generally Lower firp-ula.org |
| This table presents generalized trends observed in dialkyl sulphonatosuccinate surfactants. Specific values for ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate may vary. |
Role of the Sulphonate and Succinate (B1194679) Moieties in Interfacial Activity
The interfacial activity of ammonium 1,4-dinonyl sulphonatosuccinate is governed by its polar head group, which consists of a succinate ester linkage and a sulphonate group. The succinate portion provides the ester linkages to the two nonyl hydrophobic tails. These ester groups are susceptible to hydrolysis under highly acidic or alkaline conditions, which can be a consideration for formulation stability.
The sulphonate group (SO₃⁻) is a strong anionic hydrophilic group that imparts significant water solubility and surface activity to the molecule. Its presence is crucial for the surfactant's ability to adsorb at interfaces and reduce interfacial tension. The combination of the two ester linkages in the succinate moiety and the highly polar sulphonate group creates a sizable and effective hydrophilic head. This structure allows for strong interaction with the aqueous phase while the nonyl chains are oriented towards a non-polar phase (like air or oil). The relative positioning of the sulphonate and ester groups influences the geometry of the head group and its packing at interfaces.
The synthesis of sulphonatosuccinates typically involves the reaction of an alcohol with maleic anhydride (B1165640), followed by sulphonation of the double bond. researchgate.net This process directly introduces the sulphonate group, which is key to the surfactant's performance as a wetting agent, emulsifier, and dispersant.
Influence of the Ammonium Counterion on Solution Behavior and Adsorption
In an ionic surfactant like this compound, the negatively charged sulphonate group is balanced by a positively charged counterion, in this case, ammonium (NH₄⁺). The nature of the counterion can have a profound effect on the surfactant's properties in solution and its adsorption behavior at interfaces. researchgate.netnih.govacs.org
The ammonium ion is relatively small and has a different hydration shell compared to more common counterions like sodium (Na⁺). The size and solvophilicity (affinity for the solvent) of the counterion influence the degree to which it binds to the micelles. nih.govacs.org A more strongly bound counterion can more effectively screen the electrostatic repulsion between the anionic head groups, leading to a lower CMC and the formation of larger micelles.
Table 2: General Effects of Counterion Properties on Anionic Surfactant Behavior
| Counterion Property | Effect on Surfactant Behavior |
| Increased Size/Radius | May decrease the degree of counterion association at the adsorbed layer and increase interfacial thickness. researchgate.netcsun.edu |
| Increased Binding Affinity | Can lead to a lower Critical Micelle Concentration (CMC) and increased surface excess concentration. uwa.edu.au |
| Hydrophobicity | More hydrophobic counterions can lead to the formation of larger micelles and a more non-polar micellar core. csun.edu |
| Valency | Divalent or trivalent counterions are much more effective at reducing the CMC than monovalent ions. |
| This table outlines general principles of counterion effects on anionic surfactants. The specific impact of the ammonium ion on dinonyl sulphonatosuccinate will be a result of its unique combination of size, charge, and hydration characteristics. |
Strategies for Rational Molecular Design to Tailor Specific Performances
The principles of structure-performance relationships provide a roadmap for the rational molecular design of sulphonatosuccinate surfactants with specific desired properties. elsevierpure.com By systematically modifying the molecular architecture, it is possible to fine-tune the surfactant's performance for a particular application.
Key strategies for the molecular engineering of sulphonatosuccinate surfactants include:
Varying the Alkyl Chain Length and Branching: To control the hydrophobicity and packing efficiency of the surfactant, the length and degree of branching of the alkyl chains can be altered. nih.gov Longer chains generally lead to lower CMC and greater surface activity, while branching can improve wetting and solubility in certain systems. firp-ula.org
Modifying the Counterion: The choice of counterion can be used to manipulate the surfactant's solubility, micelle size, and interaction with other components in a formulation. csun.eduuwa.edu.au For instance, using an alkanolamine as a counterion instead of ammonium could introduce additional functionality.
Introducing Different Functional Groups: While the core structure is a sulphonatosuccinate, it is possible to incorporate other functional groups into the alkyl chains or the headgroup to impart specific properties. For example, ethoxylation (the addition of ethylene (B1197577) oxide units) between the succinate and the alkyl chains can increase the hydrophilicity and modify the surfactant's behavior in the presence of electrolytes.
Controlling Stereochemistry: The stereochemistry at the chiral center of the succinate moiety can also be a tool for fine-tuning surfactant properties, although this is a more advanced and less commonly employed strategy in industrial-scale production.
By applying these molecular design principles, it is possible to create a wide range of sulphonatosuccinate surfactants, each optimized for a specific task, whether it be for use in emulsion polymerization, agricultural formulations, or personal care products. The ability to predict how changes in molecular structure will affect performance is a key goal in modern surfactant science. elsevierpure.commostwiedzy.pl
Future Research Directions and Outlook for Ammonium 1,4 Dinonyl Sulphonatosuccinate
Exploration of Novel Synthetic Pathways and Process Intensification
The synthesis of sulfosuccinate (B1259242) surfactants traditionally involves a two-step process: esterification of maleic anhydride (B1165640) with an alcohol, followed by sulfonation of the resulting maleate (B1232345) ester. For Ammonium (B1175870) 1,4-dinonyl sulphonatosuccinate, this would involve the reaction of maleic anhydride with nonyl alcohol, followed by sulfonation with an ammonium sulfite (B76179) source. saapedia.org
Future research could focus on developing more efficient and sustainable synthetic routes. One promising area is the exploration of alternative catalysts to accelerate the esterification and sulfonation reactions, potentially leading to higher yields and reduced reaction times. For instance, studies on other sulfosuccinate syntheses have investigated various catalysts to improve efficiency. francis-press.com
Process intensification offers another avenue for innovation. This chemical engineering principle aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nist.govacs.org Research into microwave-assisted synthesis, for example, has shown potential for significantly reducing reaction times in the preparation of other chemical compounds. ripublication.combeilstein-journals.org Applying such techniques to the synthesis of Ammonium 1,4-dinonyl sulphonatosuccinate could lead to substantial improvements in production efficiency and a reduction in the environmental footprint. Continuous flow chemistry, another process intensification strategy, could offer better control over reaction parameters, leading to a more consistent and higher-quality product. nist.gov
A novel synthetic approach for a different sulfanilic acid-based surfactant involved a protection-substitution-deprotection sequence, which could inspire new pathways for synthesizing complex sulfosuccinates. google.com The synthesis of various sulfosuccinate monoesters from renewable resources also highlights a trend towards greener chemistry that could be applied to dinonyl derivatives. researchgate.net
Advanced Understanding of Interfacial Phenomena in Complex Systems
The primary function of a surfactant is to reduce surface and interfacial tension. A comprehensive understanding of the interfacial behavior of this compound is crucial for its application. Future research should focus on determining key parameters such as its critical micelle concentration (CMC), surface tension at the CMC, and adsorption kinetics.
Studies on analogous sodium dialkyl sulfosuccinates provide a basis for what to expect. For example, research on sodium dihexyl and dioctyl sulfosuccinates has determined their aggregation numbers and suggests the formation of spherical micelles. csun.eduresearchgate.net The thermodynamics of micelle formation for compounds like sodium dioctyl sulfosuccinate (AOT) have been extensively studied, providing a framework for similar investigations into the ammonium salt. researchgate.net
The table below presents data on the micellar properties of some sodium dialkyl sulfosuccinates, which can serve as a reference for future studies on this compound.
Table 1: Micellar Properties of Sodium Dialkyl Sulfosuccinates in Water at 25°C
| Surfactant | Aggregation Number | Method |
|---|---|---|
| Sodium Dihexyl Sulfosuccinate | 38 | Fluorescence Quenching |
| Sodium Dioctyl Sulfosuccinate | 56 | Fluorescence Quenching |
Data sourced from Jobe, D. J., & Reinsborough, V. C. (1984). Micellar properties of sodium alkyl sulfoacetates and sodium dialkyl sulfosuccinates in water. Canadian Journal of Chemistry, 62(2), 280-284. csun.eduresearchgate.net
Adsorption kinetics , which describe the rate at which surfactant molecules accumulate at an interface, are also a critical area for research. Studies on other ionic surfactants have employed techniques like neutron reflection and surface tensiometry to investigate their adsorption isotherms. arxiv.org Understanding the adsorption kinetics of this compound is essential for applications where dynamic surface tension is important, such as in foaming, emulsification, and wetting processes. researchgate.netnih.gov
Integration of Machine Learning and Data-Driven Approaches in Surfactant Design
The development of new surfactants is often a time-consuming and resource-intensive process. Machine learning (ML) and data-driven approaches are emerging as powerful tools to accelerate this process. researchgate.netmdpi.com By training algorithms on existing data, ML models can predict the properties of new surfactant molecules before they are synthesized, enabling a more targeted and efficient research and development process. rsc.org
Future research on this compound could leverage these techniques. Graph Neural Networks (GNNs), for instance, have shown promise in predicting surfactant properties like the critical micelle concentration (CMC) and surface tension. saapedia.org A GNN-based model could be developed and trained on a database of sulfosuccinate properties to predict the behavior of the dinonyl ammonium salt.
The development of comprehensive surfactant databases is crucial for the success of these ML models. researchgate.net The table below illustrates the kind of data that can be used to train and validate such models.
Table 2: Examples of Surfactant Properties Predicted by Machine Learning Models
| Property | Machine Learning Model | Application |
|---|---|---|
| Phase Behavior | Classifiers (e.g., Decision Trees) | Predicting liquid crystalline phases |
| Critical Micelle Concentration (CMC) | Graph Neural Networks (GNNs) | Formulation design, performance prediction |
| Surface Tension | Quantitative Structure-Property Relationship (QSPR) | Screening new surfactant structures |
Information compiled from various sources on machine learning in surfactant science. saapedia.orgresearchgate.netmdpi.com
By integrating machine learning, researchers can more rapidly screen different alkyl chain lengths and counter-ions to optimize the performance of sulfosuccinate surfactants for specific applications.
Interplay with Other Interfacially Active Agents (e.g., polymers, nanoparticles) in Hybrid Systems
In many industrial formulations, surfactants are used in combination with other components like polymers and nanoparticles. The interactions between these components can lead to synergistic effects, resulting in enhanced performance.
Polymer-Surfactant Interactions: The addition of polymers to surfactant solutions can significantly alter their rheological properties and interfacial behavior. For instance, the interaction between an anionic surfactant and a nonionic polymer can lead to the formation of polymer-surfactant complexes, which can affect the viscosity of the solution and the critical micelle concentration of the surfactant. Future research should investigate the interactions between this compound and various polymers to understand how these mixtures could be tailored for applications such as enhanced oil recovery, personal care products, and drug delivery.
Surfactant-Nanoparticle Interactions: The combination of surfactants and nanoparticles can create highly stable foams and emulsions. The surfactant adsorbs onto the surface of the nanoparticle, modifying its wettability and promoting its accumulation at the oil-water or air-water interface. Studies on sulfosuccinates and silica (B1680970) nanoparticles have shown that these hybrid systems can form robust networks at the interface, leading to improved foam stability. Investigating the interplay of this compound with different types of nanoparticles could open up new possibilities in areas such as advanced materials and formulation science.
The table below summarizes the types of interactions and their potential applications.
Table 3: Interactions of Sulfosuccinates with Other Agents and Potential Applications
| Interacting Agent | Type of Interaction | Potential Application |
|---|---|---|
| Polymers | Complex formation, viscosity modification | Thickeners, stabilizers, drug delivery |
| Nanoparticles | Adsorption, stabilization | Enhanced foam/emulsion stability, advanced materials |
Information based on general research on surfactant-polymer and surfactant-nanoparticle interactions.
Q & A
Q. What are the standard synthetic routes for preparing ammonium 1,4-dinonyl sulphonatosuccinate?
Synthesis typically involves:
- Esterification : Reacting sulphosuccinic acid with dinonyl alcohol under acidic conditions to form the sulphonated ester intermediate.
- Neutralization : Treating the intermediate with ammonium hydroxide to yield the ammonium salt. Key parameters include temperature control (80–100°C for esterification) and stoichiometric precision to minimize unreacted alcohol or acid residues .
- Purification : Liquid-liquid extraction or column chromatography to isolate the product. Confirmation via NMR (e.g., H and C) and FT-IR for functional groups (e.g., sulfonate at ~1040 cm) .
Q. How is this compound characterized for purity and structural integrity?
- Chromatography : HPLC with a C18 column and UV detection (λ = 210–230 nm) to quantify residual reactants .
- Spectroscopy : H NMR (δ 0.8–1.6 ppm for alkyl chains; δ 3.5–4.5 ppm for ester linkages) and mass spectrometry (ESI-MS) for molecular ion confirmation .
- Elemental Analysis : Verify sulfur and nitrogen content to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting biodegradation data for this compound be resolved?
Discrepancies in biodegradation studies (e.g., OECD 301B vs. 302B tests) may arise from:
- Test Conditions : Varying microbial consortia, temperature, or pH. Standardize protocols using ISO 10634 for water solubility adjustments.
- Persistence Indicators : If no significant degradation occurs in 28-day tests (e.g., <10% DOC removal), classify as persistent (P) under REACH .
- Metabolite Analysis : Use LC-MS/MS to track intermediate degradation products, which may inhibit microbial activity .
Q. What experimental strategies optimize the compound’s surface activity in complex matrices (e.g., emulsions)?
- Critical Micelle Concentration (CMC) : Determine via conductivity or tensiometry. Adjust alkyl chain length (C9 in dinonyl) to balance hydrophobicity and solubility.
- Synergistic Additives : Combine with nonionic surfactants (e.g., Tween-80) to enhance stability. Monitor via dynamic light scattering (DLS) for droplet size distribution .
- Environmental Interference : Test ionic strength (e.g., NaCl 0.1–1.0 M) and pH (4–9) effects on micelle formation using zeta potential measurements .
Q. How does this compound interact with biological membranes in toxicity assays?
- Membrane Permeability : Use fluorescence assays (e.g., calcein leakage from liposomes) to quantify disruption. Compare with SDS as a reference anionic surfactant .
- Cytotoxicity Screening : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations 0.1–10 mM. Note EC values and correlate with alkyl chain penetration depth .
Regulatory and Safety Considerations
Q. What safety protocols are recommended for handling this compound in lab settings?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335).
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal, adhering to RCRA guidelines .
Q. How does the compound’s environmental persistence align with PMT/vPvM criteria under REACH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
